

## Commercial Suppliers and Application Notes for High-Purity C20 Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers of high-purity **C20 Dihydroceramide** (N-icosanoyl-D-erythro-sphinganine), alongside detailed application notes and experimental protocols for its use in research and drug development.

## Introduction to C20 Dihydroceramide

**C20 Dihydroceramide** is a key intermediate in the de novo biosynthesis of sphingolipids, a class of lipids with critical roles in cell signaling and membrane structure.[1] Historically considered an inert precursor to the more bioactive C20 Ceramide, recent studies have revealed that **C20 Dihydroceramide** itself possesses distinct biological activities.[1][2] It is increasingly recognized for its role in cellular processes such as autophagy, cell cycle arrest, and apoptosis, making it a molecule of significant interest in various fields of biomedical research, including cancer and metabolic diseases.[3][4]

# Commercial Suppliers of High-Purity C20 Dihydroceramide

A reliable supply of high-purity **C20 Dihydroceramide** is crucial for reproducible experimental outcomes. The following table summarizes key information for commercially available **C20 Dihydroceramide**.



| Supplier                                          | Product<br>Name                                                                                               | Catalog<br>Number | Purity | Molecular<br>Formula | Molecular<br>Weight |
|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-------------------|--------|----------------------|---------------------|
| Aladdin<br>Scientific                             | C20<br>Dihydrocera<br>mide                                                                                    | C349722-<br>1mg   | ≥95%   | СзвН77NОз            | 596.02              |
| Santa Cruz<br>Biotechnolog<br>y                   | C20<br>Dihydrocera<br>mide                                                                                    | sc-221235         | -      | СзвН77NОз            | 596.02              |
| Cayman<br>Chemical                                | C20 Ceramide (d18:1/20:0) Note: This is the ceramide, not dihydroceram ide. Ensure correct product selection. | 10724             | ≥98%   | Сз8Н75NОз            | 594.0               |
| Avanti Polar<br>Lipids (via<br>Sigma-<br>Aldrich) | C20 Ceramide (d18:1/20:0) Note: This is the ceramide, not dihydroceram ide. Ensure correct product selection. | 860520P           | -      | -                    | -                   |

Note: Researchers should carefully verify that they are purchasing C20 Dihydroceramide (sphinganine base) and not C20 Ceramide (sphingosine base), as their biological activities differ significantly.[5]



# Application Notes & Signaling Pathways Role in Autophagy

Accumulating evidence suggests a direct role for dihydroceramides, including the C20 species, in the induction of autophagy.[6][7] This process is often studied by inhibiting the enzyme Dihydroceramide Desaturase 1 (DEGS1), which converts dihydroceramides to ceramides.[5][8] Inhibition of DEGS1 leads to an accumulation of dihydroceramides, which can trigger autophagic flux.



Click to download full resolution via product page

Signaling pathway of C20 Dihydroceramide-induced autophagy.

### **Experimental Protocols**

## Protocol 1: Preparation of C20 Dihydroceramide Stock Solution for Cell Culture

Objective: To prepare a stock solution of **C20 Dihydroceramide** that can be readily diluted in cell culture media.

#### Materials:

High-purity C20 Dihydroceramide powder



- Dimethyl sulfoxide (DMSO) or a 2:1 (v/v) mixture of chloroform and methanol
- Ethanol
- Sterile, conical tubes
- Inert gas (e.g., nitrogen or argon)

#### Procedure:

- Weighing: Carefully weigh the desired amount of C20 Dihydroceramide powder in a sterile microcentrifuge tube.
- Initial Solubilization: Dissolve the C20 Dihydroceramide in a minimal amount of DMSO or a 2:1 chloroform:methanol mixture to create a concentrated stock solution (e.g., 10 mM).
   Vortex thoroughly to ensure complete dissolution. For some lipids, gentle warming (up to 40°C) may aid solubilization.[3]
- Intermediate Dilution (Optional but Recommended): For cell culture applications, it is often beneficial to create an intermediate stock in a less cytotoxic solvent like ethanol.[9] Dilute the initial stock solution in ethanol.
- Storage: Aliquot the stock solution into sterile, amber glass vials or cryovials. Purge the
  headspace with an inert gas to prevent oxidation. Store at -20°C for short-term storage or
  -80°C for long-term storage. A product information sheet suggests stability for at least 4
  years at -20°C.[10]

## Protocol 2: Induction and Assessment of Autophagy in Glioblastoma Cells

Objective: To induce autophagy in a glioblastoma cell line (e.g., T98G or U87MG) using a DEGS1 inhibitor to elevate endogenous **C20 Dihydroceramide** levels, and to assess autophagy via Western blot for LC3-II.[6][11]

#### Materials:

T98G or U87MG glioblastoma cells



- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DEGS1 inhibitor (e.g., Fenretinide)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibody: anti-LC3B
- Primary antibody: anti-GAPDH or anti-β-actin (loading control)
- · HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

**Experimental Workflow:** 





Click to download full resolution via product page

Workflow for autophagy induction and assessment.

#### Procedure:

- Cell Culture: Culture T98G or U87MG cells to approximately 70-80% confluency.
- Treatment: Treat the cells with the desired concentration of a DEGS1 inhibitor (e.g., 1-10  $\mu$ M Fenretinide) or vehicle control (DMSO).



- Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
  - Load equal amounts of protein onto an SDS-PAGE gel.
  - Separate the proteins by electrophoresis.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane and detect the signal using an ECL substrate.
  - Strip and re-probe the membrane for a loading control (GAPDH or β-actin).
- Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I
  ratio is indicative of autophagy induction.[12]

## Protocol 3: Quantification of C20 Dihydroceramide by LC-MS/MS

Objective: To extract lipids from biological samples and quantify **C20 Dihydroceramide** levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

#### Materials:

Biological sample (e.g., cell pellet, plasma, tissue homogenate)







| , ,              | C17 Dihydroceramide or a stable isotope-labeled C |  |
|------------------|---------------------------------------------------|--|
| Dihydroceramide) |                                                   |  |

- Chloroform
- Methanol
- Water (HPLC grade)
- LC-MS/MS system

Experimental Workflow:





Click to download full resolution via product page

Workflow for LC-MS/MS quantification of **C20 Dihydroceramide**.

#### Procedure:

- Sample Preparation: Homogenize tissue samples or resuspend cell pellets in a suitable buffer.
- Internal Standard Spiking: Add a known amount of the internal standard to each sample.



- Lipid Extraction (Bligh-Dyer Method):
  - Add a mixture of chloroform:methanol:water (1:2:0.8 v/v/v) to the sample.[8]
  - Vortex thoroughly and incubate at room temperature.
  - Induce phase separation by adding 1 part chloroform and 1 part water.
  - Centrifuge to separate the phases. The lower organic phase contains the lipids.
- Drying and Reconstitution:
  - Carefully collect the lower organic phase and dry it under a stream of nitrogen.
  - Reconstitute the dried lipid extract in the LC-MS/MS mobile phase.
- LC-MS/MS Analysis:
  - Inject the sample onto a suitable C18 column.
  - Use an isocratic or gradient elution program with a mobile phase typically consisting of methanol, isopropanol, and an aqueous buffer.[13]
  - Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for C20 Dihydroceramide and the internal standard.
- Data Analysis: Quantify the amount of **C20 Dihydroceramide** in the sample by comparing its peak area to that of the internal standard, using a standard curve for absolute quantification.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroceramide is a key metabolite that regulates autophagy and promotes fibrosis in hepatic steatosis model PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Infusion of C20:0 ceramide into ventral hippocampus triggers anhedonia-like behavior in female and male rats PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Dihydroceramide desaturase inhibitors induce autophagy via dihydroceramidedependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- To cite this document: BenchChem. [Commercial Suppliers and Application Notes for High-Purity C20 Dihydroceramide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014647#commercial-suppliers-of-high-purity-c20dihydroceramide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com